1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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Overview
Description
The compound “1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a cyclopenta[c]pyrazole core, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The ring is substituted with a 4-chloro-3-fluorophenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include protodeboronation, a reaction commonly seen with boronic esters . Other reactions could involve the carboxylic acid group or the aromatic ring .Scientific Research Applications
Highly Fluorescent Dyes and Sensing Applications
The study by Wrona-Piotrowicz et al. (2022) discusses the synthesis of highly fluorescent dyes containing a rigid six-ringed pyrazoolympicene backbone, demonstrating bright fluorescence in chloroform solution. These compounds may be of interest for sensing strongly acidic fluorophore environments due to their emission spectra changes upon protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Crystal Structure Analysis
Loh et al. (2013) prepared and characterized the crystal structures of four pyrazole compounds, providing insights into the dihedral angles between the pyrazole and the fluoro-substituted rings. This research is significant for understanding the molecular conformation and interactions within similar chemical compounds (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Aurora Kinase Inhibitor for Cancer Treatment
A compound detailed as an Aurora kinase inhibitor, described in a patent by ロバート ヘンリー,ジェームズ (2006), may inhibit Aurora A and could be useful in treating cancer. Although the specific compound name isn't directly mentioned, the research on pyrazole compounds as kinase inhibitors is relevant for cancer therapy applications (ロバート ヘンリー,ジェームズ, 2006).
Optical Materials and Nonlinear Optical Properties
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, showing potential for optical limiting applications due to their significant optical nonlinearity. This research underscores the utility of such compounds in developing new optical materials (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Synthetic Methodologies for Fluorinated Compounds
The synthesis of fluorine-bearing heterocyclic compounds, including pyrazolones, is detailed in research by Shi, Wang, and Schlosser (1996). They demonstrate the use of 2-fluoroacrylic building blocks for efficiently synthesizing fluorinated compounds, which are crucial in medicinal chemistry and material science (Shi, Wang, & Schlosser, 1996).
Future Directions
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-9-5-4-7(6-10(9)15)17-11-3-1-2-8(11)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFYDYAZZVNIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1275532-60-9 |
Source
|
Record name | 1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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